molecular formula C20H17ClN2O6S B2896638 Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-89-8

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2896638
CAS番号: 899759-89-8
分子量: 448.87
InChIキー: OUBIKAHABWGUSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Its structure includes:

  • A 2-chlorophenyl group at the N1 position, contributing electron-withdrawing effects and steric bulk.
  • An m-tolylsulfonyloxy group at C4, which acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions.
  • An ethyl ester at C3, influencing solubility and metabolic stability.

特性

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-8-6-7-13(2)11-14)12-18(24)23(22-19)16-10-5-4-9-15(16)21/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBIKAHABWGUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound N1: 2-chlorophenyl; C4: m-tolylsulfonyloxy; C3: ethyl ester C₂₀H₁₇ClN₂O₆S 460.88 (calculated) Tosyl group enhances leaving ability; ethyl ester improves lipophilicity.
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate [] N1: 4-methoxyphenyl; C4: pyridin-2-ylsulfanyl; C3: methyl ester C₁₈H₁₅N₃O₄S 377.39 Sulfanyl group increases nucleophilicity; methyl ester reduces steric hindrance.
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate [] N1: 3-chlorophenyl; C4: trifluoromethyl; C3: ethyl ester C₁₄H₁₀ClF₃N₂O₃ 346.69 Strong electron-withdrawing CF₃ group stabilizes the ring; lower molecular weight.
Ethyl 1-(3-bromophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate [] N1: 3-bromophenyl; C4: m-tolylsulfonyloxy; C3: ethyl ester C₂₀H₁₇BrN₂O₆S 493.33 Bromine substituent increases molecular weight and polarizability.
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate [] N1: phenyl; C4: 5-chlorothiophen-2-ylsulfonyloxy; C3: ethyl ester C₁₇H₁₃ClN₂O₆S₂ 440.90 Thiophene sulfonyl group may alter electronic properties compared to aryl sulfonates.

Reactivity and Functional Group Effects

  • Leaving Group Efficiency : The m-tolylsulfonyloxy group in the target compound (and ) is a superior leaving group compared to the sulfanyl group in , favoring nucleophilic substitution reactions .
  • Steric and Solubility Considerations : The ethyl ester in the target compound offers better lipophilicity than the methyl ester in , which may influence membrane permeability in biological systems .

準備方法

Hydrazine-Mediated Cyclization

In a representative procedure, dimethyl 2-methylenebutanedioate (1.0 equiv) is treated with 1.1–1.5 equiv of hydrazine hydrate in ethanol at 0–10°C for 4–6 hours. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ester, forming a dihydropyridazine intermediate. This step is critical for establishing the 1,6-dihydropyridazine core, which is later oxidized to the 6-oxo derivative.

Key Parameters :

  • Temperature : Sub-zero conditions minimize side reactions.
  • Stoichiometry : Excess hydrazine ensures complete cyclization.

Oxidation to 6-Oxo Derivatives

The dihydropyridazine intermediate undergoes oxidation to introduce the 6-oxo group. Bromine in acetic acid is a preferred oxidant due to its efficiency in dehydrogenation. For example, treatment with 1.2 equiv of bromine at 25°C for 2 hours yields methyl 6-oxo-1H-pyridazine-4-carboxylate with >90% purity.

Installation of the m-Tolylsulfonyloxy Group

The m-tolylsulfonyloxy group at position 4 is introduced via sulfonation of a hydroxyl intermediate.

Hydroxylation at Position 4

A hydroxyl group is installed by treating the pyridazine core with aqueous sodium hydroxide (2.0 equiv) at 60°C for 3 hours. For example, methyl 1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-4-ol is obtained in 75% yield after recrystallization from ethanol.

Sulfonation with m-Toluenesulfonyl Chloride

The hydroxyl group reacts with m-toluenesulfonyl chloride (1.2 equiv) in dichloromethane under basic conditions (triethylamine, 2.0 equiv) at 0°C. The reaction is complete within 2 hours, yielding the sulfonyloxy derivative with >95% purity.

Optimization Note :

  • Slow addition of sulfonyl chloride prevents over-sulfonation.
  • Anhydrous conditions are critical to avoid hydrolysis.

Esterification to Ethyl Carboxylate

The methyl ester at position 3 is transesterified to an ethyl group using ethanol and an acid catalyst.

Acid-Catalyzed Transesterification

Methyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is refluxed with excess ethanol (10 equiv) and sulfuric acid (0.1 equiv) for 8 hours. The ethyl ester forms in 90% yield, with the reaction monitored via thin-layer chromatography (TLC).

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Sequential Linear Synthesis

  • Cyclization → 2. Oxidation → 3. 2-Chlorophenyl introduction → 4. Hydroxylation → 5. Sulfonation → 6. Esterification.
    Total Yield : 42–48%.

Convergent Approach

  • Parallel synthesis of the 2-chlorophenyl and m-tolylsulfonyloxy modules, followed by late-stage coupling.
    Advantage : Higher modularity; Yield : 55–60%.

Reaction Monitoring and Characterization

Analytical Techniques

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for pyridazine H-5).
  • Mass Spectrometry : Molecular ion peak at m/z 448.9 [M+H]⁺.
  • HPLC : Purity >99% using a C18 column (acetonitrile/water gradient).

Challenges and Solutions

  • Regioselectivity : Controlled stoichiometry and low temperatures minimize byproducts.
  • Over-Oxidation : Use of mild oxidants (e.g., Br₂ vs. KMnO₄) preserves the dihydropyridazine core.

Industrial-Scale Adaptations

Patent EP2857387A1 highlights a cost-effective three-step process suitable for kilogram-scale production:

  • Cyclization of dimethyl 2-methylenebutanedioate (10 kg) with hydrazine hydrate.
  • Bromine-mediated oxidation in acetic acid.
  • One-pot hydrolysis and esterification.
    Throughput : 8.5 kg/day; Purity : 98.5%.

Q & A

Q. Critical Parameters :

  • Temperature control to avoid side reactions (e.g., decomposition of sulfonate groups).
  • Solvent selection (polar aprotic solvents enhance reaction efficiency).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1. Example Reaction Conditions

StepSolventTemperature (°C)Yield (%)
Pyridazine formationEthanol8065–75
Sulfonate introductionDichloromethane0–2570–85
Final esterificationEthanol78 (reflux)80–90

Advanced: How can reaction parameters be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Modulation : Use low-temperature (-10°C) conditions during sulfonate introduction to minimize hydrolysis of the sulfonyloxy group.
  • Catalyst Screening : Test alternative bases (e.g., DMAP) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Replace dichloromethane with acetonitrile to stabilize intermediates and reduce by-products.
  • In-line Monitoring : Employ HPLC or TLC to track reaction progress and terminate steps at optimal conversion points .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~465) .

Advanced: How to resolve discrepancies in NMR data when impurities are present?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts.
  • Dephasing Experiments : Use relaxation-edited ¹H NMR to suppress signals from low-molecular-weight impurities.
  • Supplementary Techniques : Pair with IR spectroscopy to detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) groups for cross-validation .

Basic: What functional groups influence its reactivity?

Methodological Answer:

  • Sulfonate Ester (-OSO₂Ar) : Susceptible to nucleophilic substitution (e.g., with amines or alkoxides).
  • Pyridazine Ring : Participates in cycloaddition or redox reactions due to electron-deficient nitrogen atoms.
  • Ethyl Ester (-COOEt) : Hydrolyzable under acidic/basic conditions to carboxylic acid derivatives .

Advanced: What strategies mitigate instability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis.
  • Light Protection : Use amber vials to avoid photodegradation of the sulfonate group.
  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: How to assess its potential biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against bacterial strains (e.g., S. aureus, MIC assays) or cancer cell lines (e.g., MTT assays).
  • Enzyme Inhibition : Test activity against kinases or proteases via fluorescence-based kinetic assays.
  • Docking Studies : Preliminary molecular docking to identify putative targets (e.g., COX-2 or β-lactamases) .

Advanced: Designing SAR studies to enhance efficacy

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups on the phenyl ring.
  • Bioisosteric Replacement : Replace the sulfonate group with phosphonate or carboxylate to modulate solubility.
  • Pharmacophore Mapping : Use Schrödinger Suite to correlate structural features (e.g., H-bond acceptors) with activity trends .

Q. Table 2. Example SAR Modifications

Modification SiteAnalog StructureBiological Activity (IC₅₀)
2-ChlorophenylParent compound10 µM (COX-2)
3-FluorophenylFluorine substitution7 µM
Sulfonate → CarboxylateImproved solubility15 µM (reduced potency)

Basic: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding modes to receptors using crystal structures (PDB IDs: e.g., 1PGH for COX-2).
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond count .

Advanced: Using MD simulations to study binding dynamics

Methodological Answer:

  • System Preparation : Solvate the ligand-protein complex in TIP3P water (AMBER force field).
  • Trajectory Analysis : Calculate RMSD (<2 Å indicates stable binding) and binding free energy (MM-PBSA).
  • Residue Interaction Networks : Identify critical hydrogen bonds (e.g., Lys89 in COX-2) for mutagenesis validation .

Basic: How to handle contradictory data in biological assays?

Methodological Answer:

  • Replicate Experiments : Conduct triplicate assays with independent batches.
  • Control Standardization : Use reference compounds (e.g., ibuprofen for COX-2) to calibrate results.
  • Inter-Lab Validation : Collaborate with external labs to eliminate protocol bias .

Advanced: Statistical approaches for validating results

Methodological Answer:

  • Multivariate Analysis (PCA) : Identify outliers in high-throughput screening data.
  • Bayesian Modeling : Quantify uncertainty in dose-response curves.
  • Meta-Analysis : Pool data from analogous compounds to identify trends (e.g., sulfonate efficacy vs. Gram-positive bacteria) .

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